Cas no 590371-90-7 (4-Chloro-3-iodoquinoline)

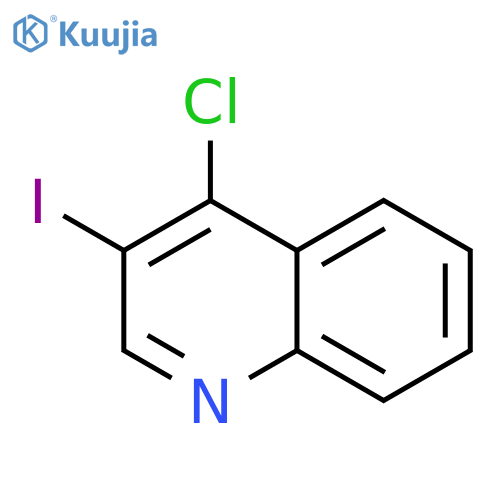

4-Chloro-3-iodoquinoline structure

商品名:4-Chloro-3-iodoquinoline

CAS番号:590371-90-7

MF:C9H5ClIN

メガワット:289.500173330307

MDL:MFCD07700250

CID:949488

PubChem ID:11254777

4-Chloro-3-iodoquinoline 化学的及び物理的性質

名前と識別子

-

- 4-Chloro-3-iodoquinoline

- 4-chloro-3-iodo-quinoline

- Quinoline, 4-chloro-3-iodo-

- 3-Iodo-4-chloroquinoline

- SFHOABWDLKHXAH-UHFFFAOYSA-N

- 4 - Chloro - 3 - iodoquinoline

- TRA0054002

- SY029139

- AK114474

- Y1203

- ST24043582

- UX00004636

- A850709

- EN300-1718192

- DA-39640

- DTXSID30460299

- SB71663

- SCHEMBL601463

- CS-W003413

- 4-chloro-3-iodoquinoline, >98%

- MFCD07700250

- AMY18918

- AKOS016009795

- 590371-90-7

- AS-19588

-

- MDL: MFCD07700250

- インチ: 1S/C9H5ClIN/c10-9-6-3-1-2-4-8(6)12-5-7(9)11/h1-5H

- InChIKey: SFHOABWDLKHXAH-UHFFFAOYSA-N

- ほほえんだ: IC1C([H])=NC2=C([H])C([H])=C([H])C([H])=C2C=1Cl

計算された属性

- せいみつぶんしりょう: 288.91600

- どういたいしつりょう: 288.91552g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 165

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 12.9

じっけんとくせい

- 密度みつど: 1.919±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 96-97 ºC

- ようかいど: ほとんど溶けない(0.026 g/l)(25ºC)、

- PSA: 12.89000

- LogP: 3.49280

4-Chloro-3-iodoquinoline セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険カテゴリコード: 22

-

危険物標識:

- ちょぞうじょうけん:Store at room temperature

4-Chloro-3-iodoquinoline 税関データ

- 税関コード:2933499090

- 税関データ:

中国税関番号:

2933499090概要:

2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-Chloro-3-iodoquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D694330-5g |

4-Chloro-3-iodoquinoline |

590371-90-7 | >95% | 5g |

$185 | 2024-07-20 | |

| eNovation Chemicals LLC | D694330-10g |

4-Chloro-3-iodoquinoline |

590371-90-7 | >95% | 10g |

$290 | 2024-07-20 | |

| TRC | C367308-50mg |

4-Chloro-3-iodoquinoline |

590371-90-7 | 50mg |

$ 50.00 | 2022-03-28 | ||

| TRC | C367308-100mg |

4-Chloro-3-iodoquinoline |

590371-90-7 | 100mg |

$ 65.00 | 2022-03-28 | ||

| Chemenu | CM121495-10g |

4-Chloro-3-iodoquinoline |

590371-90-7 | 98% | 10g |

$280 | 2021-08-06 | |

| abcr | AB443226-1 g |

4-Chloro-3-iodoquinoline; . |

590371-90-7 | 1g |

€170.40 | 2023-04-22 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C845727-5g |

4-Chloro-3-iodoquinoline |

590371-90-7 | 98% | 5g |

964.00 | 2021-05-17 | |

| Alichem | A189003839-10g |

4-Chloro-3-iodoquinoline |

590371-90-7 | 98% | 10g |

$1013.04 | 2023-09-01 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6808-25G |

4-chloro-3-iodoquinoline |

590371-90-7 | 97% | 25g |

¥ 3,814.00 | 2023-04-03 | |

| Enamine | EN300-1718192-0.05g |

4-chloro-3-iodoquinoline |

590371-90-7 | 95% | 0.05g |

$19.0 | 2023-06-04 |

590371-90-7 (4-Chloro-3-iodoquinoline) 関連製品

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:590371-90-7)4-CHLORO-3-IODOQUINOLINE

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:590371-90-7)4-Chloro-3-iodoquinoline

清らかである:99%

はかる:25g

価格 ($):526.0